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Introduction

Extreme Ultraviolet (EUV) lithography is a next-generation patterning technology that utilizes
EUV light with a wavelength of 13.5 nm to create smaller and more complex features on
semiconductor wafers.[1][2] A key challenge in EUV lithography is the development of suitable
photoresists that can provide high resolution, sensitivity, and line-edge roughness (LER)
performance.[3]

Perfluorodecyl iodide (1-iodo-1H,1H,2H,2H-perfluorododecane) self-assembled monolayers
(SAMs) have emerged as a promising candidate for resistless EUV lithography.[1][4][5] This
approach leverages the EUV-induced degradation of the SAM to create a patterned surface,
which can then be used for area-selective deposition (ASD) of a hard mask or other materials.
[4][6][7] The degradation of the perfluorinated chains upon EUV exposure alters the surface
energy, allowing for selective deposition on the exposed or unexposed areas. This method has
the potential to overcome some of the limitations of traditional photoresists, such as pattern
collapse and the need for complex multi-step processing.[1]
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These application notes provide a comprehensive overview of the use of Perfluorodecyl
iodide SAMs in EUV lithography, including detailed experimental protocols for SAM formation
and characterization, as well as a discussion of the proposed patterning mechanism.

Key Application: Resistless Patterning for Area-
Selective Deposition

The primary application of Perfluorodecyl iodide SAMs in EUV lithography is as a resistless
patterning agent for Area-Selective Deposition (ASD). The process involves the following key
steps:

o SAM Formation: A uniform monolayer of Perfluorodecyl iodide is deposited onto a
substrate, typically silicon dioxide (SiO2) or a photocatalytic surface like titanium dioxide
(TiO2).[1][4]

o EUV Patterning: The SAM-coated substrate is exposed to EUV light through a patterned
mask. In the exposed regions, the EUV photons induce the degradation of the
Perfluorodecyl iodide molecules.[1][4]

» Surface Energy Modification: The degradation of the SAM in the exposed areas leads to a
change in the local surface energy.[4]

o Area-Selective Deposition: A subsequent deposition process, such as atomic layer
deposition (ALD) or chemical vapor deposition (CVD), is used to selectively deposit a
material (e.g., a hard mask) onto either the EUV-exposed or unexposed regions, depending
on the specific surface chemistry and deposition precursors.[6][8]

This technique offers a bottom-up approach to nanopatterning, potentially simplifying the
manufacturing process and enabling the fabrication of next-generation semiconductor devices.

[8]

Data Presentation

The following tables summarize the quantitative data available for the characterization of
Perfluorodecyl iodide SAMs on SiO2 and TiOz substrates.

Table 1: Optimized Vapor Deposition Parameters for Perfluorodecyl lodide SAMs[5]
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- Resulting .
Deposition . Resulting SAM
Deposition Water Contact .

Substrate Temperature . Thickness

. Time (hours) Angle (WCA)

(°C) . (nm)

)

SiO2 120 2 64.9+0.3 0.65
TiO2 100 2 939+2 0.69

Table 2: Degradation of Perfluorodecyl lodide SAMs under Ambient Light Exposure for One
Month[4][5]

Initial Fluorine Fluorine Atomic
Substrate Atomic Concentration after Fluorine Loss (%)
Concentration (%) 1 Month (%)

SiOz ~18.9 ~12.7 6.2

TiO2 ~17.6 ~7.4 10.2

Note: The data on fluorine loss was obtained from exposure to ambient light, which serves as a
proxy for the degradation expected under EUV exposure. Specific quantitative data on
degradation under controlled EUV doses for Perfluorodecyl iodide SAMs is not readily

available in the reviewed literature.

Experimental Protocols

This section provides detailed protocols for the key experimental procedures involved in the
application of Perfluorodecyl iodide SAMs in EUV lithography.

Protocol for Vapor Deposition of Perfluorodecyl lodide
SAMs

This protocol is based on the optimized conditions reported for SiO2 and TiO2z substrates.[5]

Materials:
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Substrates (e.g., silicon wafers with a native oxide layer or TiO2-coated wafers)

Perfluorodecyl iodide (I-(CF2)10-C2H5s)

UV-Ozone cleaner

Vacuum oven

Procedure:
e Substrate Cleaning:

o Clean the substrates using a standard cleaning procedure (e.g., sonication in acetone,
isopropanol, and deionized water).

o Immediately prior to SAM deposition, treat the substrates with a UV-Ozone cleaner for 15
minutes to remove any organic contaminants and to generate a hydroxyl-terminated
surface.

e Vapor Deposition Setup:
o Place the cleaned substrates inside a vacuum oven.

o Place a container with Perfluorodecyl iodide (typically a few milligrams) inside the oven,
separate from the substrates.

o Deposition Process:

[e]

Evacuate the oven to a base pressure of a few millibars.

o

Heat the oven to the desired deposition temperature (120 °C for SiO2 or 100 °C for TiO2).

[¢]

Maintain the temperature and vacuum for the desired deposition time (2 hours).

[¢]

After the deposition time, turn off the heating and allow the oven to cool down to room
temperature under vacuum.

[¢]

Vent the oven and remove the SAM-coated substrates.
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e Post-Deposition Cleaning:

o Gently rinse the substrates with a suitable solvent (e.g., isopropanol) to remove any
physisorbed molecules.

o Dry the substrates with a stream of nitrogen gas.

Protocol for Characterization of Perfluorodecyl lodide
SAMs

4.2.1. Water Contact Angle (WCA) Measurement

Purpose: To assess the hydrophobicity of the surface and confirm the formation of a uniform
SAM.

Procedure:

+ Place a droplet of deionized water (typically a few microliters) onto the surface of the SAM-
coated substrate.

e Use a goniometer to capture a side-view image of the droplet.

o Measure the angle between the substrate surface and the tangent of the droplet at the three-
phase contact line.

o Perform measurements at multiple locations on the substrate to ensure uniformity.
4.2.2. Spectroscopic Ellipsometry (SE)

Purpose: To measure the thickness of the deposited SAM.

Procedure:

» Place the SAM-coated substrate on the stage of the spectroscopic ellipsometer.

o Measure the change in polarization of light reflected from the sample surface over a range of
wavelengths.
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» Model the substrate and the SAM as a layered system.

 Fit the experimental data to the model to determine the thickness of the SAM layer.
4.2.3. X-ray Photoelectron Spectroscopy (XPS)

Purpose: To determine the elemental composition and chemical states of the SAM.

Procedure:

Place the SAM-coated substrate in the ultra-high vacuum chamber of the XPS instrument.

Irradiate the sample with X-rays and measure the kinetic energy of the emitted
photoelectrons.

Acquire survey scans to identify the elements present on the surface.

Acquire high-resolution scans of the relevant elemental peaks (e.g., C 1s, F 1s, 1 3d, Si 2p, Ti
2p) to determine their chemical states and quantify their atomic concentrations.

Protocol for EUV Patterning and Area-Selective
Deposition (Generalized)

Note: Specific EUV exposure parameters (dose, exposure time) and detailed ASD protocols for
Perfluorodecyl iodide SAMs are not well-documented in the available literature. The following
is a generalized protocol based on the proposed application.

Materials:

Perfluorodecyl iodide SAM-coated substrate

EUV lithography tool

ALD or CVD reactor

Precursors for the desired hard mask material (e.g., for Al2Os or TiOz2)

Procedure:
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e« EUV Exposure:
o Mount the SAM-coated substrate in the EUV lithography tool.

o Expose the substrate to EUV radiation (13.5 nm) through a patterned mask. The required
dose will depend on the sensitivity of the SAM and the desired resolution, and needs to be
determined experimentally.

e Post-EUV Exposure Characterization (Optional):

o Analyze the patterned substrate using techniques like XPS or ToF-SIMS to confirm the
degradation of the SAM in the exposed areas.

o Area-Selective Deposition:
o Transfer the EUV-patterned substrate to the ALD or CVD reactor.

o Perform the deposition of the desired hard mask material. The deposition parameters
(temperature, precursor pulse times, etc.) should be optimized to achieve selective growth
on either the exposed (degraded SAM) or unexposed (intact SAM) regions. The intact
fluorinated SAM is expected to inhibit deposition.[8]

o Pattern Characterization:

o Characterize the resulting patterned hard mask using techniques such as scanning
electron microscopy (SEM) or atomic force microscopy (AFM) to determine the resolution,
line-edge roughness, and pattern fidelity.

Visualizations
Logical Workflow for Resistless EUV Lithography using
Perfluorodecyl lodide SAMs
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Caption: Workflow for resistless EUV lithography.
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Proposed EUV-Induced Degradation Pathway of
Perfluorodecyl lodide SAM

Initial State

EUV Exposure

.

4 Degradation Process

C-F Bond Cleavage

v

Defluorination

v

Formation of Radicals and
Unsaturated Bonds (C=C)

J

Final|State

Click to download full resolution via product page

Caption: Proposed EUV-induced degradation of the SAM.

Discussion and Future Outlook
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The use of Perfluorodecyl iodide SAMs for resistless EUV lithography is a promising area of
research. The primary advantage of this approach is the potential for simplified processing and
the circumvention of issues associated with traditional photoresists. The degradation of the
SAM upon EUV exposure, particularly on photocatalytic substrates like TiOz, provides a
mechanism for creating high-contrast patterns for subsequent area-selective deposition.[1][4]

However, several challenges and areas for future research remain. The available literature
primarily focuses on the degradation of these SAMs under ambient light, and there is a need
for detailed studies on their performance under actual EUV lithography conditions. Key areas
that require further investigation include:

o EUV Sensitivity: Determining the EUV dose required for effective patterning and comparing it
to conventional EUV resists.

o Resolution Limits: Investigating the ultimate resolution, critical dimension (CD) control, and
line-edge roughness (LER) that can be achieved with this method.

e Mechanism of Degradation: A more detailed understanding of the photochemical reactions
that occur upon EUV exposure is needed to optimize the process.

o Area-Selective Deposition Process: The development and optimization of selective
deposition processes that are compatible with the patterned SAMs are crucial for the
successful implementation of this technology.

Addressing these challenges will be essential for advancing the application of Perfluorodecyl
iodide SAMs from a promising concept to a viable technology for next-generation
semiconductor manufacturing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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